
5-(Aminomethyl)quinolin-8-ol
概要
説明
5-(Aminomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse pharmacological activities. The quinoline nucleus is a common structure found in various therapeutic agents, and modifications to this core structure can lead to compounds with potential central nervous system (CNS) activity.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential as CNS agents. A method for the regioselective synthesis of 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones, which are structurally related to 5-(Aminomethyl)quinolin-8-ol, has been developed. This synthesis involves the transformation of protected alcohol into the desired quinoline derivatives via tosylate intermediates or a one-pot reaction through bromo derivatives, achieving moderate-to-good overall yields .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Although the specific molecular structure analysis of 5-(Aminomethyl)quinolin-8-ol is not detailed in the provided papers, related compounds such as 4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-5-ol derivatives have been synthesized, indicating the versatility of the quinoline nucleus in forming various heterocyclic compounds . The structural confirmation of these compounds is typically achieved through techniques such as IR, MS, and NMR spectroscopy .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions to form new compounds with potential pharmacological properties. For instance, 5-aminouracil, a building block in heterocyclic synthesis, has been used to synthesize pyrimido[5,4-b]quinolin-2,4,9-triones through a one-pot condensation process. These compounds can further react with ethyl iodide in the presence of anhydrous potassium carbonate to yield ethylated derivatives, showcasing the reactivity of the quinoline nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the specific properties of 5-(Aminomethyl)quinolin-8-ol are not discussed in the provided papers, the synthesis and reactions of related compounds suggest that these derivatives are likely to have distinct physicochemical characteristics that could be fine-tuned for desired biological activities. The properties such as solubility, melting point, and stability can be inferred from the synthesis methods and the reactions they undergo .
科学的研究の応用
Corrosion Inhibition
5-(Aminomethyl)quinolin-8-ol and its analogs have been studied for their corrosion inhibiting ability. For instance, analogs like 5,5'-(azanediylbis(methylene))bisquinolin-8-ol (ABMQ) and 5-(((4-hydroxybenzyl)amino) methyl)quinolin-8-ol (HAMQ) showed good corrosion inhibition on C40E steel in sulfuric acid. These compounds exhibited mixed-type inhibitory activity and chemisorption on steel surfaces (El Faydy et al., 2021). Similarly, other derivatives like 5-((aminooxy) methyl) quinolin-8-ol (AMQN) and 5-(hydrazinylmethyl) quinolin-8-ol (HMQN) were synthesized and characterized for corrosion inhibition in hydrochloric acid for carbon steel (Rouifi et al., 2020).
Anti-Corrosion Performance in Acidic Medium
8-Hydroxyquinoline derivatives, including 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, have been investigated for anti-corrosion performance in acidic mediums. These compounds were primarily cathodic inhibitors and showed good adsorption on metal surfaces. The study combined weight loss, electrochemical techniques, and molecular dynamics simulations (Douche et al., 2020).
Photoluminescence Properties
Research on 8-hydroxyquinoline derivatives, which include 5-[(4-styryl-benzylidene)-amino]-quinolin-8-ol and related compounds, has revealed interesting photoluminescence properties. These compounds exhibited red-shifted luminescence wavelengths compared to 8-hydroxyquinoline, with potential applications in materials science (Xinhua Ouyang et al., 2007).
Fluorescent pH Sensor
A derivative of 8-hydroxyquinoline, specifically designed for pH sensing in aqueous solutions, was developed. The compound, known as TAME5OX, exhibited an OFF–ON–OFF type of pH-dependent fluorescent behavior, making it a potential candidate for chemical and biological applications (Akbar et al., 2015).
Antibacterial and Antifungal Activity
8-Hydroxyquinoline derivatives have also been investigated for their antibacterial and antifungal properties. For example, compounds like 5-((3-Aminophenyl)diazenyl)quinolin-8-ol showed significant activity against different bacterial and fungal strains (Chopde et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(aminomethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNQWCOAYXOQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629733 | |
| Record name | 5-(Aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)quinolin-8-ol | |
CAS RN |
81748-72-3 | |
| Record name | 5-(Aminomethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



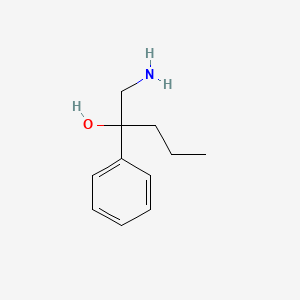
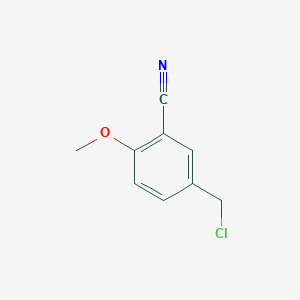
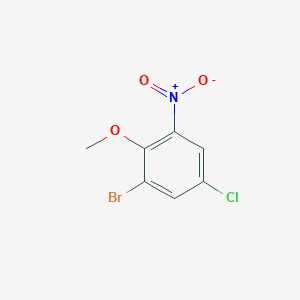
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)
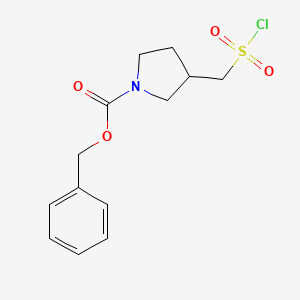

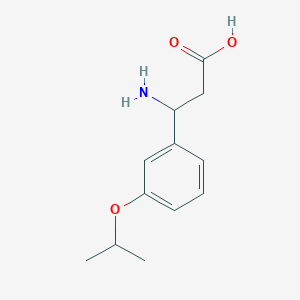




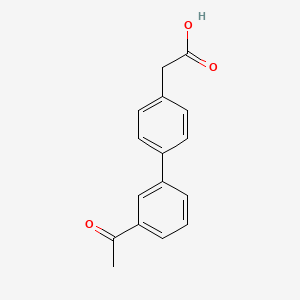
![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)
